

An In-depth Technical Guide to 6'-O-trans-cinnamoyl 8-epikingisidic acid

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Compound of Interest

Compound Name: 6'-O-Cinnamoyl-8-epikingisidic acid

Cat. No.: B1159771

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6'-O-trans-cinnamoyl 8-epikingisidic acid, a naturally occurring secoiridoid. The information is curated for researchers, scientists, and professionals in drug development, with a focus on its chemical properties, isolation, and potential biological significance.

Chemical Identity and Synonyms

6'-O-trans-cinnamoyl 8-epikingisidic acid is a secoiridoid glycoside isolated from the dried fruits of *Ligustrum lucidum* AIT, a plant used in traditional Chinese medicine.^{[1][2]} Its chemical structure is characterized by a cinnamoyl group attached to the glucose moiety of the 8-epikingisidic acid core.

For clarity in research and documentation, the following synonyms and identifiers are recognized for this compound:

Identifier Type	Value
Systematic Name	6'-O-trans-cinnamoyl 8-epikingisidic acid
Common Synonym	6'-O-Cinnamoyl-8-epikingisidic acid
CAS Number	1403984-03-1
Molecular Formula	C ₂₅ H ₂₈ O ₁₂
Molecular Weight	520.48 g/mol
Chemical Class	Secoiridoid, Phenylpropanoid

Physicochemical and Spectroscopic Data

The following table summarizes the key quantitative data for 6'-O-trans-cinnamoyl 8-epikingisidic acid, primarily derived from the work of Aoki et al. (2012). This data is crucial for the identification and characterization of the compound.

Property	Value
Appearance	Amorphous Powder
Optical Rotation	[α] _{D24} -85.0° (c 0.1, MeOH)
UV (MeOH) λ_{max} (log ϵ)	218 (4.28), 223 (4.24), 279 (4.32) nm
IR (KBr) ν_{max}	3421, 1705, 1636, 1603 cm ⁻¹
HR-ESI-MS m/z	543.1526 [M+Na] ⁺ (Calcd for C ₂₅ H ₂₈ O ₁₂ Na, 543.1529)

NMR Spectroscopic Data

The ¹H and ¹³C NMR data are fundamental for the structural elucidation of the molecule. The following data was recorded in CD₃OD.

Position	^{13}C (δc)	^1H (δH , J in Hz)
Aglycon		
1	94.5	5.86 (s)
3	152.9	7.49 (s)
4	109.8	
5	31.8	2.68 (m)
6	32.5	1.83 (m), 2.05 (m)
7	131.0	
8	129.5	5.35 (t, 7.8)
9	46.5	2.51 (d, 9.9)
10	20.8	1.05 (d, 6.9)
11	170.0	
OMe	51.9	3.66 (s)
Glucose		
1'	99.8	4.80 (d, 7.8)
2'	74.6	3.29 (dd, 7.8, 9.0)
3'	78.0	3.47 (t, 9.0)
4'	71.7	3.41 (t, 9.0)
5'	75.3	3.69 (ddd, 2.1, 5.7, 9.0)
6'a	64.8	4.51 (dd, 2.1, 12.0)
6'b	4.33 (dd, 5.7, 12.0)	
Cinnamoyl		
1''	168.3	
2''	120.0	6.46 (d, 16.2)

3"	146.4	7.69 (d, 16.2)
4"	135.8	
5", 9"	129.9	7.62 (m)
6", 8"	130.0	7.41 (m)
7"	131.6	7.41 (m)

Experimental Protocols

The following protocol for the isolation and purification of 6'-O-trans-cinnamoyl 8-epikingisidic acid is based on the methodology reported by Aoki et al. in the Chemical & Pharmaceutical Bulletin (2012).

Plant Material and Extraction

- Plant Material: Dried fruits of *Ligustrum lucidum* AIT. were used as the starting material.
- Extraction: The dried fruits (5.0 kg) were extracted three times with methanol (MeOH) at room temperature for seven days each. The combined MeOH extracts were concentrated under reduced pressure to yield a crude extract (1.2 kg).

Fractionation and Isolation Workflow

The crude extract was subjected to a multi-step fractionation and chromatographic purification process to isolate the target compound.



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Isolation workflow for 6'-O-trans-cinnamoyl 8-epikingisidic acid.

- **Solvent Partitioning:** The crude extract was suspended in water (H₂O) and partitioned with ethyl acetate (EtOAc). The H₂O-soluble fraction (800 g) was retained for further purification.
- **Diaion HP-20 Chromatography:** The H₂O-soluble fraction was subjected to column chromatography on Diaion HP-20. The column was eluted sequentially with H₂O, 50% aqueous MeOH, and MeOH.
- **Silica Gel Chromatography:** The 50% MeOH eluate was further purified by silica gel column chromatography, eluting with a chloroform (CHCl₃)-MeOH gradient system.
- **ODS Chromatography:** Fractions containing the target compound were pooled and subjected to octadecylsilyl (ODS) column chromatography with a MeOH-H₂O gradient elution to yield the pure 6'-O-trans-cinnamoyl 8-epikingisidic acid (25 mg).

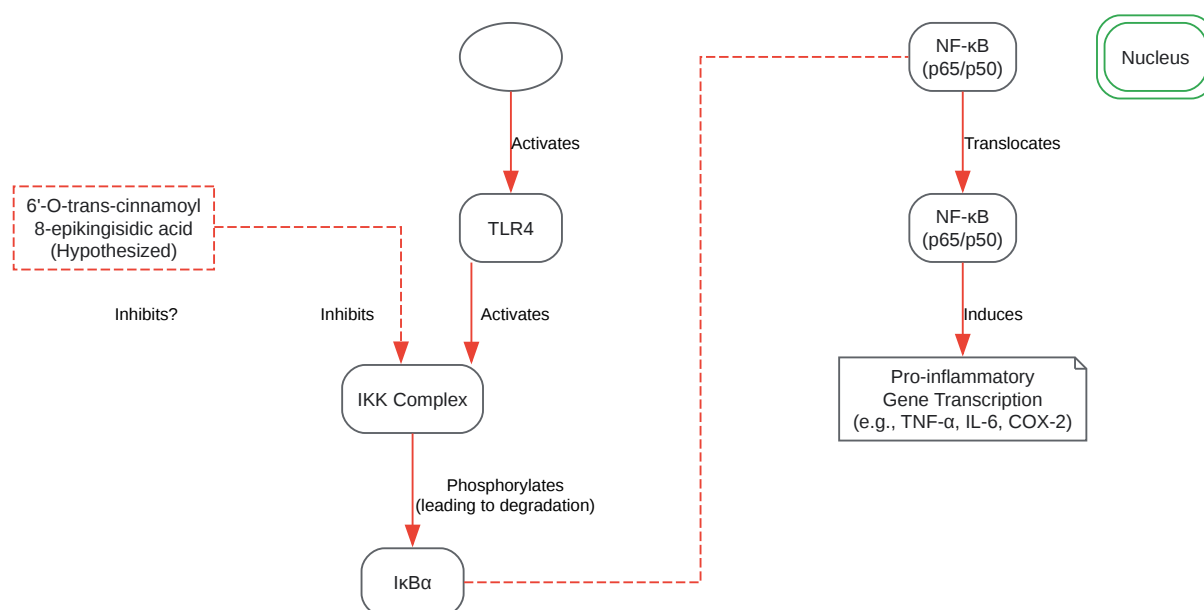
Biological Activity and Signaling Pathways (Inferred)

Currently, there is a lack of specific studies on the biological activity of 6'-O-trans-cinnamoyl 8-epikingisidic acid. However, based on the known activities of other secoiridoids isolated from

Ligustrum lucidum and the presence of the cinnamoyl moiety, potential areas of interest for future research include anti-inflammatory and osteogenic activities.

Potential Anti-inflammatory Activity

Many secoiridoids from Ligustrum lucidum have demonstrated anti-inflammatory properties. The proposed mechanism often involves the inhibition of pro-inflammatory mediators. The cinnamoyl group in the structure of the target compound is also a feature of other known anti-inflammatory agents. A plausible, though currently hypothetical, signaling pathway that could be investigated is the NF- κ B (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway.



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Hypothesized anti-inflammatory signaling pathway.

This diagram illustrates a potential mechanism where 6'-O-trans-cinnamoyl 8-epikingsidic acid might inhibit the NF- κ B signaling pathway, a key regulator of inflammation. It is important to

note that this is a hypothetical pathway and requires experimental validation.

Potential Osteogenic Activity

Several compounds isolated from *Ligustrum lucidum* have been reported to promote osteogenic differentiation. This suggests that 6'-O-trans-cinnamoyl 8-epikingisidic acid could also be investigated for its potential role in bone formation. Key markers for osteogenic activity include alkaline phosphatase (ALP) activity and calcium deposition in osteoblast precursor cells.

Conclusion and Future Directions

6'-O-trans-cinnamoyl 8-epikingisidic acid is a well-characterized secoiridoid from *Ligustrum lucidum*. While its chemical properties and isolation have been established, its biological functions remain unexplored. Future research should focus on evaluating its potential anti-inflammatory and osteogenic properties, as suggested by the activities of related compounds from the same plant source. Such studies would be valuable for drug discovery and development, particularly in the areas of inflammatory diseases and bone regeneration.

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References

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